Quinelorane hydrochloride
Overview
Description
Scientific Research Applications
Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.
Biology: Investigated for its effects on dopamine receptors in various biological systems.
Medicine: Explored for its potential therapeutic applications in treating neurological and psychiatric disorders, such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new drugs targeting dopamine receptors
Mechanism of Action
Target of Action
Quinelorane hydrochloride primarily targets the D2 receptor , a type of dopamine receptor . The D2 receptor is a G protein-coupled receptor that plays a significant role in the nervous system, endocrinology, and metabolic diseases .
Mode of Action
This compound acts as a dopamine agonist for the D2 and D3 receptors . As an agonist, it binds to these receptors and mimics the action of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and motor control .
Biochemical Pathways
This compound affects several biochemical pathways, including the cAMP signaling pathway , neuroactive ligand-receptor interaction , and the dopaminergic synapse . These pathways are involved in various physiological processes, including neurotransmission and signal transduction .
Pharmacokinetics
It is known that the compound is soluble up to 25 mm in water . This solubility suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The activation of D2 and D3 receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of other neurotransmitters and influence neuronal firing rates . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in aqueous environments . Additionally, factors such as pH and temperature could potentially affect its stability and action.
Future Directions
Biochemical Analysis
Biochemical Properties
Quinelorane Hydrochloride interacts with the D2 and D3 receptors, acting as a dopamine agonist . The Ki values for these interactions are 5.7 and 3.4 nM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound, through its action as a dopamine agonist, can influence various types of cells and cellular processes . It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the D2 and D3 receptors . As a dopamine agonist, it can influence changes in gene expression and can lead to enzyme activation or inhibition .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinelorane hydrochloride is synthesized through a series of chemical reactions involving the formation of the pyrido[2,3-g]quinazoline structure. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of quinelorane is formed through a cyclization reaction.
Introduction of the propyl group: A propyl group is introduced to the core structure through an alkylation reaction.
Formation of the hydrochloride salt: The final step involves the conversion of quinelorane to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the quality and yield of the final product .
Types of Reactions:
Reduction: Reduction reactions can be used to modify the functional groups within the quinelorane structure.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinelorane derivatives with additional oxygen-containing functional groups .
Comparison with Similar Compounds
- Quinpirole
- Pramipexole
- Ropinirole
- Rotigotine
Properties
IUPAC Name |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4.2ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);2*1H/t10-,13-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMLQIGYYLRRX-OWVUFADGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913869 | |
Record name | Quinelorane dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97548-97-5 | |
Record name | Quinelorane hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097548975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinelorane dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINELORANE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT5527J55O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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